![molecular formula C17H15FN2O3S2 B2696661 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 886930-61-6](/img/structure/B2696661.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, which is a common motif in pharmaceutical chemistry . The compound also features a sulfonyl group attached to a fluorophenyl group, which could potentially contribute to its biological activity.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely features a central benzo[d]thiazole ring substituted with methyl groups at the 5 and 6 positions. This is likely connected via a nitrogen atom to an acetamide group, and via a sulfur atom to a sulfonyl group, which is in turn connected to a 4-fluorophenyl group .Chemical Reactions Analysis
As for its reactivity, the presence of the amide and sulfonyl groups could make this compound a participant in various organic reactions. The benzo[d]thiazole ring might also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Aplicaciones Científicas De Investigación
Metabolic Stability in Drug Development
- Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibitors : Compounds similar to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide have been investigated for their role as potent and efficacious inhibitors of PI3Kα and mTOR. These studies focus on improving metabolic stability by modifying the heterocyclic structures (Stec et al., 2011).
Anticancer Research
- Cytotoxic Activity : Certain sulfonamide derivatives, including structures related to the compound , have been evaluated for their cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).
- Anticancer Activities of Thiazole Derivatives : Compounds structurally similar have been synthesized and tested for their anticancer activities, demonstrating significant efficacy against various cancer types, especially melanoma (Duran & Demirayak, 2012).
Antimicrobial Applications
- Antimicrobial Agents : Research has been conducted on heterocyclic compounds incorporating sulfamoyl moieties, like the one , for their potential as antimicrobial agents. These studies have revealed promising results against various bacterial and fungal strains (Darwish et al., 2014).
Herbicide and Pesticide Development
- Herbicide and Pesticide Activity : Similar compounds have been synthesized and evaluated for their potential as herbicides and pesticides, focusing on specific structural modifications to enhance efficacy (Ren et al., 2000).
Radiopharmaceutical Research
- Radioligand Imaging : Research has been done on the synthesis of radioligands closely related to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide for PET imaging applications. This includes the development of specific ligands for the translocator protein (Dollé et al., 2008).
Neuroprotective Research
- Excitotoxicity in Neurons : Studies have been conducted on related compounds for their potential neuroprotective effects, specifically in the context of excitotoxicity in hippocampal neurons (Lu & Mattson, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-10-7-14-15(8-11(10)2)24-17(19-14)20-16(21)9-25(22,23)13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMHREYAEBEZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.